molecular formula C18H19FN2O B14076609 2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B14076609
M. Wt: 298.4 g/mol
InChI Key: VSSPJAYESHEVOH-NDENLUEZSA-N
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Description

2-(4-fluorophenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group and a propan-2-ylphenyl group connected through an acetohydrazide linkage, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-isopropylbenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)acetohydrazide: Lacks the isopropylphenyl group, making it less complex.

    N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide: Lacks the fluorophenyl group, which may reduce its binding affinity in certain applications.

Uniqueness

2-(4-fluorophenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is unique due to the presence of both the fluorophenyl and isopropylphenyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19FN2O/c1-13(2)16-7-3-15(4-8-16)12-20-21-18(22)11-14-5-9-17(19)10-6-14/h3-10,12-13H,11H2,1-2H3,(H,21,22)/b20-12-

InChI Key

VSSPJAYESHEVOH-NDENLUEZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC(=O)CC2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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